molecular formula C6H7Cl3O2 B3430381 (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one CAS No. 83124-74-7

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one

Cat. No.: B3430381
CAS No.: 83124-74-7
M. Wt: 217.5 g/mol
InChI Key: VKNLVLNOHCTKII-ONEGZZNKSA-N
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Description

“(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one” is a chemical compound with the molecular formula C6H7Cl3O2 . It has an average mass of 217.478 Da and a monoisotopic mass of 215.951157 Da .


Molecular Structure Analysis

The molecular structure of “this compound” includes a double bond, which is indicated by the “E” in its name . This compound also contains three chlorine atoms, an ethoxy group, and a butenone group .


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 199.6±40.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . Its enthalpy of vaporization is 43.6±3.0 kJ/mol, and it has a flash point of 71.8±26.3 °C . The index of refraction is 1.493, and it has a molar refractivity of 46.2±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Environmental Monitoring and Endocrine Disruption

Research into the fate, transport, and environmental impact of endocrine-disrupting compounds (EDCs) provides insights into how related chemical compounds, including those with chlorinated structures, might interact with ecosystems and affect both wildlife and human health. Campbell et al. (2006) discuss the ubiquity of EDCs in the environment and the importance of biologically based assays for their detection, suggesting that compounds with structural similarities may also undergo environmental monitoring for potential endocrine-disrupting activities [Campbell et al., 2006].

Toxicology and Safety Evaluations

Understanding the toxicological profiles and safety evaluations of chemicals is essential for their application in scientific research. For instance, the toxicology and mutagenicity of herbicides like 2,4-D have been extensively reviewed, shedding light on the potential health and environmental impacts of chemically related compounds [Zuanazzi et al., 2020]. Such analyses are crucial for evaluating the risks associated with the use of similar compounds in agricultural and industrial applications.

Antioxidant Activity and Chemical Analysis

The study and development of antioxidants are significant for preserving the quality of food products and understanding oxidative stress mechanisms within biological systems. Munteanu and Apetrei (2021) review the analytical methods used in determining antioxidant activity, which can be applied to assess the efficacy of related compounds in various matrices [Munteanu & Apetrei, 2021].

Environmental Pollution and Nanomaterials

The release and environmental concentrations of engineered nanomaterials (ENMs) have been modeled and analyzed to understand their distribution and potential impacts. Studies like those conducted by Gottschalk et al. (2013) provide a framework for predicting the environmental presence of ENMs, including their transport mechanisms and interaction with natural systems, which could be analogous to understanding the environmental behavior of specific chemical compounds [Gottschalk et al., 2013].

Combined Sensory Systems for Quality Evaluation

Advancements in sensory systems such as electronic noses, tongues, and eyes for food quality evaluation also highlight the application of chemical analysis in the food industry. Calvini and Pigani (2022) discuss the integration of these systems for a comprehensive assessment of food quality, demonstrating the potential for applying related chemical compounds in the development of sensors for quality control [Calvini & Pigani, 2022].

Properties

IUPAC Name

(E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNLVLNOHCTKII-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59938-07-7, 83124-74-7
Record name (3E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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